molecular formula C4H9Cl2NO2 B555687 (R)-methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 17136-54-8

(R)-methyl 2-amino-3-chloropropanoate hydrochloride

Cat. No. B555687
CAS RN: 17136-54-8
M. Wt: 174.02 g/mol
InChI Key: POPBCSXDEXRDSX-DFWYDOINSA-N
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Description

“®-methyl 2-amino-3-chloropropanoate hydrochloride” is a serine derivative . It is commercially used as an ergogenic supplement . The compound has a molecular weight of 174.03 g/mol .


Molecular Structure Analysis

The molecular formula of “®-methyl 2-amino-3-chloropropanoate hydrochloride” is C4H9Cl2NO2 . The InChI code is 1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H and the canonical SMILES is COC(=O)C(CCl)N.Cl .


Physical And Chemical Properties Analysis

“®-methyl 2-amino-3-chloropropanoate hydrochloride” appears as a solid and is usually stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Neuroscience and Pharmacology

  • NMDA Receptor Research : A major area of application is in the study of NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound's relevance in neuroscience research stems from its utility in understanding the mechanisms of excitatory synapses and their role in psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Chemistry and Biochemistry

  • Hydroaminomethylation : In the field of chemistry, the compound finds application in hydroaminomethylation reactions, particularly in modifying vegetable oils for the production of bio-based compounds with potential as monomers in polymer chemistry. This showcases its utility in sustainable chemistry and material science (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Analytical Techniques

  • Chromatography : It's also significant in the development of chromatographic methods, such as hydrophilic interaction chromatography (HILIC), which is essential for the separation and analysis of polar, weakly acidic, or basic samples, including peptides, proteins, drugs, and metabolites (Jandera, 2011).

Environmental and Agricultural Science

  • Alternative Fumigants : In environmental and agricultural science, research focuses on the use of water-soluble formulations of similar compounds as alternative fumigants applied through drip irrigation systems. This is part of efforts to find eco-friendly and efficient pest control methods that minimize environmental and human health risks (Ajwa et al., 2002).

Food Science

  • Food Safety : The compound's analogs have been studied for their presence in food products, such as in the context of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), highlighting concerns around food safety, absorption, and distribution within human organs and tissues (Gao, Li, Huang, & Yu, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (2R)-2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-amino-3-chloropropanoate hydrochloride

Synthesis routes and methods

Procedure details

The method which comprises derivatizing a β-hydroxy-α-aminocarboxylic acid into the corresponding β-hydroxy-α-aminocarboxylic acid ester, then halogenating the hydroxyl group thereof with a phosphorus halide to give the corresponding β-halogeno-α-aminocarboxylic acid ester, and hydrolyzing the ester group using a hydrohalogenic acid to give the objective β-halogeno-α-aminocarboxylic acid. Specifically, serine is derivatized into serine methyl ester hydrochloride, the ester salt is then treated with phosphorus pentachloride to give α-amino-β-chloropropionic acid methyl ester hydrochloride, which is further hydrolyzed with hydrochloric acid. The resulting α-amino-β-chloropropionic acid hydrochloride is isolated by concentrating the reaction mixture to dryness, followed by crystallization of the residue from a mixture of 1-propanol and hydrochloric acid [e.g. CHIRALITY, 8:197-200 (1996)]; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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